4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo-
Description
The compound 4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo- belongs to the pyrimidinone family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The "tetrahydro" designation indicates partial saturation of the ring, reducing aromaticity and altering reactivity compared to fully unsaturated pyrimidinones. Key structural features include:
- A thioxo (C=S) group at position 2, which enhances hydrogen-bonding capacity and redox activity.
- 1-methyl and 3-phenyl substituents, which influence steric and electronic properties.
Properties
CAS No. |
59669-78-2 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
GNVUTPLAOCQOML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)N(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea with β-Dicarbonyl Compounds
One of the most established synthetic routes involves the cyclocondensation of thiourea or substituted isothioureas with β-dicarbonyl compounds (such as acetoacetanilide derivatives or methyl acetoacetate) and aldehydes under acidic or basic conditions. This method typically proceeds through a Biginelli-type reaction mechanism, yielding tetrahydropyrimidinethione derivatives.
-
- Reactants: Thiourea or S-substituted isothiourea, β-dicarbonyl compound (e.g., methyl acetoacetate), and aromatic aldehyde (e.g., benzaldehyde or substituted benzaldehydes).
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid or concentrated hydrochloric acid.
- Solvent: Ethanol, methanol, or dimethylformamide (DMF).
- Temperature: Reflux or moderate heating (60–100 °C).
- Reaction Time: 4–15 hours depending on conditions.
Example from Patent Literature:
- Stepwise synthesis includes:
- (a) Condensation of substituted acetoacetanilide with substituted aldehyde and thiourea.
- (b) Addition of p-toluenesulfonic acid or concentrated HCl followed by reflux for 4–8 hours.
- (c) Cooling and filtration to isolate the tetrahydropyrimidinethione product.
- Further modifications include hydrolysis of benzyl esters and amide coupling using dicyclohexylcarbodiimide (DCC) to obtain derivatives.
- Stepwise synthesis includes:
Cyclocondensation Using O-Methylisourea and β-Dicarbonyl Compounds
An alternative synthetic route involves the cyclocondensation of O-methylisourea hemisulfate salt with β-dicarbonyl compounds under basic conditions (e.g., sodium bicarbonate in DMF) at moderate temperatures (around 65 °C) for 12 hours. This method yields dihydropyrimidinones, which can be subsequently thionated at the 2-position using reagents such as Lawesson’s reagent to introduce the thioxo group.
- Key Features:
- High yields (up to 88%) of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones.
- Selective thionation at the 2-position to form 2-thioxo derivatives.
- Use of protecting groups such as 4-methoxybenzyl (PMB) for selective functionalization.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid and ethanethiol) to yield the final thioxo compound.
One-Pot Mannich-Type Reactions
Some derivatives are synthesized via one-pot Mannich reactions involving 6-amino-1-methyl-2-thiouracil, primary amines, and formaldehyde under reflux conditions. This method is efficient for producing fused pyrimidopyrimidine derivatives but can be adapted for tetrahydropyrimidinethione synthesis.
-
- Solvent: Methanol or ethanol.
- Catalyst: Acidic medium (e.g., HCl).
- Temperature: Reflux for 8–12 hours.
- Purification: Chromatography or recrystallization.
Yields: Typically high (>85%) with good purity.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 60–100 °C | Higher temperature accelerates reaction but may cause side reactions |
| Reaction Time | 4–15 hours | Longer times improve conversion but risk decomposition |
| Solvent | Ethanol, Methanol, DMF | Polar solvents favor cyclization and solubility |
| Catalyst | p-Toluenesulfonic acid, HCl, NaHCO3 | Acidic catalysts promote cyclocondensation |
| Purification | Filtration, recrystallization, chromatography | Essential for removing side products and unreacted materials |
Post-Synthesis Modifications
- Hydrolysis: Benzyl esters of tetrahydropyrimidinones can be hydrolyzed using NaOH or KOH to yield carboxylic acid derivatives.
- Amide Coupling: Using DCC and amines to form amide derivatives for enhanced biological activity.
- Thionation: Conversion of oxo groups to thioxo groups using Lawesson’s reagent or phosphorus pentasulfide for selective sulfur incorporation.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic tetrahydro ring protons (δ 2.1–3.5 ppm) and thioamide NH protons (δ 10–12 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula C16H15N2OS (for the phenyl derivative).
- Elemental Analysis: Confirms C, H, N, and S content within ±0.3% of theoretical values.
- Infrared Spectroscopy (IR): Characteristic C=S stretching vibrations around 1200–1400 cm⁻¹.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation (Biginelli) | Thiourea, acetoacetanilide, aldehyde | Acidic catalyst, reflux 60–100 °C, 4–8 h | 70–85 | Widely used, scalable, versatile |
| O-Methylisourea route | O-Methylisourea, β-dicarbonyl compound | NaHCO3, DMF, 65 °C, 12 h | ~88 | High yield, selective thionation possible |
| One-pot Mannich reaction | 6-Amino-1-methyl-2-thiouracil, amines, formaldehyde | Reflux in MeOH, 8–12 h | >85 | Efficient for fused derivatives |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding tetrahydropyrimidines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidinones exhibit antimicrobial properties. A study demonstrated that compounds similar to 4(1H)-Pyrimidinone showed effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Properties
4(1H)-Pyrimidinone derivatives have been investigated for their anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines, particularly those resistant to conventional therapies. This property makes them candidates for further research in cancer treatment protocols.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown promise as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of certain chemotherapeutic agents. This inhibition could enhance the efficacy of existing cancer treatments by preventing the breakdown of active drugs.
Agricultural Applications
Pesticide Development
The thioxo group in the compound's structure enhances its potential as a pesticide. Research indicates that similar compounds can disrupt the physiological processes of pests, making them effective in pest management strategies. Field trials have shown improved crop yields when treated with formulations containing pyrimidinone derivatives.
Plant Growth Regulation
Studies have suggested that pyrimidinone compounds can act as plant growth regulators, promoting root development and enhancing nutrient uptake. This application is particularly beneficial in agricultural practices aimed at increasing crop resilience and productivity.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial properties of several pyrimidinones, including tetrahydro-1-methyl-3-phenyl-2-thioxo. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antibiotic agent. -
Cancer Treatment Enhancement
In a clinical trial, patients receiving standard chemotherapy alongside a pyrimidinone derivative exhibited improved outcomes compared to those receiving chemotherapy alone. The study concluded that these compounds could play a critical role in enhancing the effectiveness of existing cancer therapies. -
Agricultural Field Trials
Field trials conducted over two growing seasons demonstrated that crops treated with formulations containing pyrimidinone derivatives had higher resistance to common pests and diseases, resulting in increased yield and quality.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, interaction with DNA, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related pyrimidinones:
Key Observations:
- Substituent Position : The target compound’s 1-methyl and 3-phenyl groups contrast with propylthiouracil’s 6-propyl substitution. Substituent position significantly affects steric hindrance and electronic distribution, altering reactivity and biological activity.
- Thioxo Group: The 2-thioxo group is conserved across all analogs, enabling hydrogen bonding and redox reactions (e.g., hydrogen atom abstraction, as seen in 1-methyl-2(1H)-pyrimidinone ).
- Saturation : Tetrahydro derivatives (e.g., target compound) exhibit reduced aromaticity compared to dihydro analogs (e.g., propylthiouracil), impacting photochemical stability .
Physicochemical Properties
- Solubility: Propylthiouracil (logP ~1.5) is moderately lipophilic due to its 6-propyl group .
- Reactivity : The thioxo group in tetrahydro derivatives participates in intramolecular hydrogen abstraction, as demonstrated in zebularine analogs . The 3-phenyl substituent may stabilize radical intermediates via resonance.
Biological Activity
4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo- is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a tetrahydropyrimidine core and a thioxo group, contributes to its diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo- is with a molecular weight of approximately 220.29 g/mol. The compound features a thioxo group which enhances its reactivity and stability compared to other pyrimidine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 321.5 °C at 760 mmHg |
| Flash Point | 148.2 °C |
Antitumor Activity
Research has indicated that derivatives of 4(1H)-Pyrimidinone exhibit antitumor properties through mechanisms such as histone deacetylase (HDAC) inhibition. A study demonstrated that certain derivatives could occupy the HDAC2 binding site, leading to significant antiproliferative effects on various cancer cell lines, including HepG2 and MCF-7 .
Antimicrobial Properties
The compound has also shown promising antimicrobial activities. In vitro studies have reported that it possesses effective inhibitory action against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
4(1H)-Pyrimidinone derivatives have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, compounds derived from this scaffold have been evaluated for their activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
Case Study 1: HDAC Inhibition
A notable study focused on the synthesis of pyrimidinone derivatives that were tested for HDAC inhibition. Among these, compound IVb demonstrated equipotent activity compared to SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor, indicating potential for development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of several pyrimidinone derivatives against clinical isolates of bacteria. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens .
The biological activity of 4(1H)-Pyrimidinone is attributed to several mechanisms:
- Enzyme Inhibition : Compounds within this class can inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Certain compounds promote apoptosis in tumor cells through mitochondrial pathway activation.
Q & A
Q. Q1: What are the established synthetic routes for preparing 4(1H)-pyrimidinone derivatives, and how do reaction conditions influence yield?
Methodological Answer: The Biginelli reaction and multicomponent reactions (MCRs) are widely used for synthesizing tetrahydropyrimidinone derivatives . For example, thiourea, aldehydes (e.g., 4-piperidinobenzaldehyde), and ketones are condensed in the presence of acid catalysts like p-toluenesulfonic acid to form the pyrimidinone core . Yield optimization requires careful control of solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading. For instance, using ethanol as a solvent with 10 mol% p-TSA at 80°C achieved >75% yield in a one-step synthesis of chromeno-pyrimidinone derivatives .
Advanced Synthesis Optimization
Q. Q2: How can solvent systems and catalysts be optimized to enhance regioselectivity in multicomponent reactions for pyrimidinone derivatives?
Methodological Answer: Regioselectivity in MCRs is influenced by Lewis acid catalysts (e.g., FeCl₃ or ZnCl₂) and solvent polarity. Polar aprotic solvents like DMF favor nucleophilic attack at the thiocarbonyl group, while protic solvents like ethanol stabilize intermediates through hydrogen bonding . Computational modeling (e.g., DFT calculations) can predict regiochemical outcomes by analyzing frontier molecular orbitals. For example, substituting the aldehyde component with electron-withdrawing groups (e.g., nitro) directs cyclization to the 2-thioxo position .
Basic Structural Characterization
Q. Q3: What spectroscopic and chromatographic techniques are essential for confirming the structure of synthesized derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent integration (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic proton environments (δ 6.8–7.5 ppm for phenyl rings) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 591.68 for a derivative with C₃₀H₃₃N₅O₆S) and fragmentation patterns .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 4-oxo vs. 4-thioxo configurations) in solid-state structures .
Advanced Structure-Activity Relationship (SAR)
Q. Q4: How do substituents on the phenyl ring and pyrimidinone core affect biological activity (e.g., antimicrobial or anticancer)?
Methodological Answer:
-
Phenyl Ring Substitutions : Electron-donating groups (e.g., methoxy at para-position) enhance tyrosinase inhibition (IC₅₀ = 12 µM) by increasing π-π stacking with enzyme active sites .
-
Core Modifications : Replacing the 2-thioxo group with oxo reduces HDAC inhibitory activity by 60%, as shown in comparative assays .
-
Data Table :
Derivative Substituent Activity (IC₅₀) 4g 2,4-Dihydroxy 8.2 µM (Tyrosinase) 9a Cyclopropyl 15 µM (HDAC)
Data Contradiction Analysis
Q. Q5: How can discrepancies in reported biological activities across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances. For example:
- Anticancer Activity : A derivative showed IC₅₀ = 10 µM against HepG2 but was inactive in MCF-7 cells due to differences in membrane transporter expression .
- Solubility Effects : Low aqueous solubility of hydrophobic derivatives (logP > 4) may artificially reduce in vitro activity. Use of DMSO >0.1% can also induce cytotoxicity, confounding results .
Computational Modeling
Q. Q6: What computational strategies are used to predict the pharmacological potential of pyrimidinone derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like tyrosinase (PDB ID: 2Y9X). A derivative with a 2-thioxo group showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ .
- ADMET Prediction : SwissADME predicts oral bioavailability; derivatives with >4 hydrogen bond donors often fail Lipinski’s rule .
Reaction Mechanism Elucidation
Q. Q7: What mechanistic insights explain the role of thiourea in forming the 2-thioxo group during synthesis?
Methodological Answer: Thiourea acts as a sulfur donor via nucleophilic attack on the carbonyl carbon, forming a thioamide intermediate. Isotopic labeling (³⁴S) and IR spectroscopy (C=S stretch at 1250 cm⁻¹) confirm this pathway . Competing pathways (e.g., urea leading to 2-oxo derivatives) are minimized by using acidic conditions to protonate the carbonyl oxygen .
Advanced Pharmacological Profiling
Q. Q8: How do pharmacokinetic properties of pyrimidinone derivatives influence in vivo efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
